O=C(NCCOC1=CC=C(C=C1)N)OC(C)(C)C . This indicates that the molecule contains a carbamate group (O=C(NR1)OR2), an ether group (R-O-R’), and an aromatic ring (benzene ring).
The compound is cataloged under the CAS number 159184-15-3 and can be found in databases such as PubChem and Sigma-Aldrich. Its structure features an amine functional group, which contributes to its reactivity and potential biological activity. The classification of this compound as a carbamate places it within a broader category of compounds that are commonly used in pharmaceuticals and agrochemicals due to their diverse biological activities.
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate can be synthesized using several methods, with one common approach involving the reduction of tert-butyl 2-(4-nitrophenoxy)ethylcarbamate. The synthesis typically includes the following steps:
This method highlights the importance of careful control over reaction conditions to optimize yield and purity.
The molecular structure of tert-butyl 2-(4-aminophenoxy)ethylcarbamate features several key components:
These structural characteristics suggest that the compound may exhibit significant interactions with biological macromolecules, potentially affecting its pharmacological properties.
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate participates in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its efficacy in various applications.
The mechanism of action for tert-butyl 2-(4-aminophenoxy)ethylcarbamate primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its functional groups:
This dual potential for enzyme inhibition and receptor interaction makes it a candidate for further pharmacological studies.
These properties are essential for predicting the compound's behavior in biological systems and its potential therapeutic applications.
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate has several scientific applications:
The versatility of this compound underscores its significance in both academic research and practical applications within chemical industries.
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate is a bifunctional organic compound featuring both a tert-butoxycarbonyl (Boc) protected amine and a free aromatic amine. Its systematic IUPAC name is tert-butyl [2-(4-aminophenoxy)ethyl]carbamate, reflecting the ethoxy linker bridging the aromatic amine and the carbamate functionality. Key identifiers include:
Table 1: Key Identifiers of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
| Property | Value |
|---|---|
| CAS Registry Number | 159184-15-3 |
| IUPAC Name | tert-Butyl [2-(4-aminophenoxy)ethyl]carbamate |
| Molecular Formula | C₁₃H₂₀N₂O₃ |
| Molecular Weight | 252.31 g/mol |
| MDL Number | MFCD11922406 |
| InChI Key | IBXPLCWUDLAXJC-UHFFFAOYSA-N |
The compound emerged as a solution to selective amine protection challenges in complex molecule synthesis. Traditional carbamate protection relied on reagents like di-tert-butyl dicarbonate (Boc₂O), which often required excess diamines or harsh conditions, leading to low selectivity and side products [7]. The introduction of alkyl phenyl carbonates (e.g., tert-butyl phenyl carbonate) in the early 2000s revolutionized this domain by enabling mild, chemoselective mono-Boc protection of diamines under reflux conditions (≤80°C) without chromatographic purification [7]. This method, documented in Organic Syntheses (2007), highlighted the efficiency of phenyl carbonates due to phenol’s role as a superior leaving group. tert-Butyl 2-(4-aminophenoxy)ethylcarbamate became accessible via analogous routes, leveraging the nucleophilicity of the ethanediamine derivative and the electrophilicity of tert-butyl phenyl carbonate. Its adoption accelerated in peptide coupling and heterocycle synthesis, where orthogonal protection strategies are essential [7].
This compound’s dual functionality enables precise stage-wise derivatization in drug development:
Table 2: Computed Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Prediction Method |
|---|---|---|
| Lipophilicity | ||
| Consensus Log Po/w | 1.91 | Average of iLOGP/XLOGP3/etc. |
| Water Solubility | ||
| Log S (ESOL) | -2.39 (Soluble) | Topological model |
| Pharmacokinetics | ||
| GI Absorption | High | BOILED-Egg model |
| BBB Permeation | Yes | BOILED-Egg model |
| CYP1A2 Inhibition | Yes | SVM model |
Table 3: Representative Derivatives and Applications
| Derivative | CAS Number | Application |
|---|---|---|
| 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzonitrile | 919085-52-2 | SAR studies of allosteric modulators |
| N-Boc-4-aminophenethylamine | 94838-59-2 | Synthesis of indole carboxamides |
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1